1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
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Overview
Description
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C20H30N2 It is a diamine derivative characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4,6-trimethylaniline with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecule[7][7].
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine: Similar in structure but differs in the position of the trimethylphenyl groups.
N,N’-Dimesitylethylenediamine: Another related compound with similar applications in coordination chemistry and catalysis[][8].
Uniqueness
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine is unique due to its specific arrangement of trimethylphenyl groups, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis and as a building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRHFMYIXTNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431907 |
Source
|
Record name | 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422304-30-1 |
Source
|
Record name | 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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